2-(2-methoxyethyl)-N~4~-(4-methoxyphenethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
2-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyethyl and methoxyphenyl groups attached to an isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common method includes the reaction of methyl vinyl ether with 4-bromonitrobenzene to form an intermediate, which is then further reacted to introduce the isoquinoline and carboxamide groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)phenol: This compound shares the methoxyethyl group and is used in similar synthetic applications.
2-Methoxyphenyl isocyanate: Known for its chemoselective properties, it is used in amine protection/deprotection sequences.
2-[2-(4-methoxyphenyl)ethyl]chromone: Found in agarwood, this compound has similar structural features and is studied for its biological activities.
Uniqueness
What sets 2-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its interactions with specific molecular targets make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-27-14-13-24-15-20(18-5-3-4-6-19(18)22(24)26)21(25)23-12-11-16-7-9-17(28-2)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,23,25) |
InChI Key |
BGNOJDOGJYZBKL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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